4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one
Overview
Description
4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound with the molecular formula C7H5ClN2O. This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to target hematopoietic progenitor kinase 1 (hpk1), which plays a crucial role in the immune response and cell growth .
Mode of Action
If it indeed targets HPK1 like its analogs, it might inhibit the kinase activity, thereby modulating the immune response and cell growth .
Biochemical Pathways
Related compounds have been shown to influence glucose uptake into muscle and fat cells, suggesting potential effects on metabolic pathways .
Result of Action
Related compounds have demonstrated the ability to reduce blood glucose levels without affecting circulating insulin levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with ethyl chloroformate, followed by cyclization with ammonia or an amine source . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Uniqueness
4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-5-3-10-7(11)4(5)1-2-9-6/h1-2H,3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQCNYGKEAREBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2Cl)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226006 | |
Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402664-68-9 | |
Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402664-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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